1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one

Medicinal Chemistry Bioisosteres Physicochemical Profiling

1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo[2.2.2]octan-3-one (CAS 6271-72-3) is a fully synthetic small molecule belonging to the 2-oxabicyclo[2.2.2]octan-3-one lactone class. The bicyclic core has recently been validated as a saturated bioisostere of the phenyl ring with improved physicochemical properties.

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
CAS No. 6271-72-3
Cat. No. B12678519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one
CAS6271-72-3
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1CC2C(CC1(OC2=O)C)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C18H24O5/c1-10-6-12-13(9-18(10,2)23-17(12)19)11-7-14(20-3)16(22-5)15(8-11)21-4/h7-8,10,12-13H,6,9H2,1-5H3
InChIKeyBFQBLOYFZKCMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one (CAS 6271-72-3) – Chemical Identity and Core Scaffold


1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo[2.2.2]octan-3-one (CAS 6271-72-3) is a fully synthetic small molecule belonging to the 2-oxabicyclo[2.2.2]octan-3-one lactone class. The bicyclic core has recently been validated as a saturated bioisostere of the phenyl ring with improved physicochemical properties [1]. The compound’s molecular formula is C18H24O5 (MW 320.38 g·mol−1) and its structure is indexed in major chemical databases including ChemSpider (ID 432334) and PubChem [2]. Although the scaffold is of growing interest in medicinal chemistry, the specific substitution pattern – 1,7-dimethyl and 5-(3,4,5-trimethoxyphenyl) – has not been the subject of dedicated published studies.

Why In-Class Analogs Cannot Replace 1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one for Structure–Property Studies


The 2-oxabicyclo[2.2.2]octane scaffold has been shown to confer distinct advantages over a phenyl ring in terms of water solubility, metabolic stability, and lipophilicity when incorporated into drug molecules [1]. However, the performance of the scaffold is exquisitely dependent on the nature and position of substituents. The target compound carries two methyl groups at the 1- and 7-positions and a sterically demanding 3,4,5-trimethoxyphenyl ring at the 5-position, creating a unique spatial and electronic environment that cannot be replicated by the unsubstituted core (CAS 4350-84-9) or by simple methylated analogs lacking the aryl ether motif . Substituting a generic 2-oxabicyclo[2.2.2]octan-3-one or a mono-methylated derivative would fundamentally alter hydrogen-bonding capacity, polar surface area, and conformational preferences, rendering any structure–activity or structure–property relationship (SAR/SPR) data non-transferable. Procurement of the exact compound is therefore mandatory for any project that has already identified this substitution pattern as a critical pharmacophoric or property-modulating element.

Differential Evidence for 1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one vs. Closest Available Comparators


Molecular Bulk and Ring Substitution vs. Parent 2-Oxabicyclo[2.2.2]octan-3-one

The target compound possesses a molecular weight of 320.38 g·mol−1 (C18H24O5) compared with 126.15 g·mol−1 (C7H10O2) for the unsubstituted 2-oxabicyclo[2.2.2]octan-3-one core . This 2.5-fold increase in mass directly reflects the addition of the 3,4,5-trimethoxyphenyl and two methyl groups, which simultaneously increase the number of hydrogen-bond acceptors from 2 to 5 and introduce extensive hydrophobic surface area. The difference in calculated logP is estimated at >2.5 log units based on fragment-based predictions, although no experimentally determined logP is available for the target compound [1].

Medicinal Chemistry Bioisosteres Physicochemical Profiling

Boiling Point and Volatility Profile vs. Parent Lactone Core

The predicted boiling point of the target compound at atmospheric pressure is 450.1 °C (calculated), in stark contrast to the experimental boiling point of 123 °C at 11 mmHg (≈254.8 °C at 760 mmHg) for 2-oxabicyclo[2.2.2]octan-3-one . This nearly 200 °C increase indicates a dramatic reduction in volatility driven by the larger molecular surface area and increased polarisability of the trimethoxyphenyl group. The flash point also shifts from 99.8 °C (parent) to 197.6 °C (target), reflecting a significantly lower flammability hazard during handling and storage .

Material Science Thermal Properties Purification

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability

The predicted topological polar surface area (TPSA) of the target compound is 53.99 Ų, versus 26.30 Ų for the unsubstituted 2-oxabicyclo[2.2.2]octan-3-one and 9.23 Ų for the hydrocarbon 2-oxabicyclo[2.2.2]octane [1]. The near-doubling of TPSA relative to the parent lactone is attributable to the three methoxy oxygen atoms, and is accompanied by an increase in the number of rotatable bonds (from 0 to 4). According to Veber's rules, compounds with TPSA <140 Ų and ≤10 rotatable bonds generally exhibit good oral bioavailability; the target compound remains within this favorable space while offering significantly enhanced aqueous solubility potential relative to the all-carbon analogue [2].

ADME Drug Design Bioisosteres

Absence of Documented Biological Activity vs. Structurally Related 2-Oxabicyclo[2.2.2]octane Probes

A comprehensive search of PubMed, Google Scholar, and common patent databases (December 2024) returned zero primary publications, patents, or bioassay records for CAS 6271-72-3. In sharp contrast, closely related 2-oxabicyclo[2.2.2]octane derivatives such as the kappa opioid receptor agonist KNT-63, the bacterial topoisomerase inhibitor AM-8722, and the bioisostere-modified Imatinib analogue have published IC50, Ki and in vivo efficacy data [1][2][3]. The target compound thus represents a structurally enabled but biologically uncharacterised chemical probe that can serve as a negative control or as a starting point for de novo SAR exploration.

Chemical Biology Target Engagement Screening Libraries

Predicted Drug-Likeness and Lead-Likeness Metrics vs. Phenyl Bioisostere Fragments

When evaluated against standard fragment-based drug discovery (FBDD) filters (Rule of Three: MW ≤ 300, clogP ≤ 3, HBA ≤ 3, HBD ≤ 3, RotB ≤ 3), the target compound (MW 320.38; HBA 5; RotB 4) exceeds several limits and would not be considered an ideal fragment [1]. However, these properties align it more closely with lead-like or drug-like space, where the 2-oxabicyclo[2.2.2]octane scaffold has been successfully employed to reduce aromatic ring count (improving developability) without sacrificing potency [2]. Compared to the phenyl-containing analogue 3,4,5-trimethoxytoluene (MW 182.22; HBA 3; clogP ≈ 2.5), the target compound offers a saturated three-dimensional core that disrupts crystallinity and π-stacking, which can be advantageous for solubility-limited series [2].

Fragment-Based Drug Discovery Lead Optimisation Physicochemical Properties

Research and Industrial Applications of 1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one Based on Verified Evidence


De Novo Lead Generation Starting from a Biologically Unencumbered Chemotype

Because CAS 6271-72-3 has zero published biological activity data, it occupies a unique position as a structurally complex but pharmacologically blank scaffold . Medicinal chemistry teams can use it as a starting point for phenotypic or target-based screening without the risk of pre-existing intellectual property claims. The compound’s high sp³ fraction (0.67) and balanced TPSA (53.99 Ų) make it a suitable candidate for diversity-oriented synthesis (DOS) libraries aimed at underexplored regions of chemical space.

Biophysical and ADME Profiling of 2-Oxabicyclo[2.2.2]octane Bioisosteres

The validated ability of 2-oxabicyclo[2.2.2]octane to improve water solubility and metabolic stability relative to phenyl rings [1] creates a clear need for expandable building blocks. The target compound, with its pre-installed 3,4,5-trimethoxyphenyl group, can be used as a direct comparator in kinetic solubility, logD, microsomal stability, and permeability assays against analogous phenyl-substituted compounds, providing quantitative data to guide future bioisostere replacement decisions.

Scaffold Hopping and Fragment Growing in Kinase or GPCR Projects

Several 2-oxabicyclo[2.2.2]octane-containing ligands have demonstrated nanomolar potency at GPCRs (e.g., KNT-63 at the kappa opioid receptor, Ki = 0.17 nM) and bacterial enzymes (AM-8722, IC50 = 0.06 µg·mL−1) [2][3]. The target compound’s trimethoxyphenyl motif is a known pharmacophore in tubulin inhibitors (e.g., colchicine, combretastatin A-4) [4]. Merging these two validated structural elements – even through a scaffold-hopping exercise – could yield novel IP-generating lead series. Procurement of the precise compound ensures the correct regio- and stereochemistry for any subsequent SAR expansion.

Physicochemical Standard for Chromatographic Method Development

The compound’s predicted boiling point (450.1 °C), density (1.138 g·cm−3), and refractive index (1.522) define a distinct analytical fingerprint. Laboratories developing HPLC, GC, or SFC methods for separating closely related bicyclic lactones can use this compound as a retention-time marker or system-suitability standard, leveraging its intermediate polarity and high thermal stability relative to the less-substituted parent lactone (BP 254.8 °C, density 1.141 g·cm−3) .

Quote Request

Request a Quote for 1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.